2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclizing agent, such as a strong acid or base, to form the desired bicyclic structure . The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at temperatures ranging from 20°C to 40°C .
Industrial Production Methods
In an industrial setting, the production of 2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products Formed
Scientific Research Applications
2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions . The pathways involved in its action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride
- 2-Benzyl-octahydro-1H-pyrrolo[2,3-b]pyridine hydrochloride
- 2-Benzyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
Uniqueness
2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties . Compared to its analogs, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVNWEZDNFINQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-49-6 |
Source
|
Record name | 1H-Pyrrolo[3,4-c]pyridine, octahydro-2-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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